molecular formula C19H16N4O B11135091 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11135091
M. Wt: 316.4 g/mol
InChI Key: LXJRBWXTUWQION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide (CAS Number: 941459-37-6) is a synthetic organic compound featuring a benzimidazole core, a privileged scaffold in medicinal chemistry . This compound has a molecular formula of C 19 H 16 N 4 O and a molecular weight of 316.36 g/mol . The structure integrates a benzimidazole moiety linked via a methylene bridge to a benzamide group that is further substituted with a pyrrole ring. The benzimidazole nucleus is known for its structural resemblance to purine nucleotides, which allows it to interact with a wide range of biological targets through hydrogen bonding, pi-pi stacking, and van der Waals forces . This makes benzimidazole-based compounds a rich area of investigation for various therapeutic applications. While specific biological data for this exact molecule is limited in the public domain, compounds containing the benzimidazole pharmacophore have demonstrated a broad spectrum of pharmacological activities in research settings. These include potential as anticancer agents, antimicrobials, antivirals, and anti-inflammatory substances . The presence of the benzimidazole and pyrrole groups in a single molecule suggests this compound could be of significant interest for use in hit-to-lead optimization campaigns and as a key intermediate in the synthesis of more complex chemical entities for biochemical screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. All information provided is for informational purposes and is subject to the terms and conditions of sale.

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H16N4O/c24-19(14-7-1-4-10-17(14)23-11-5-6-12-23)20-13-18-21-15-8-2-3-9-16(15)22-18/h1-12H,13H2,(H,20,24)(H,21,22)

InChI Key

LXJRBWXTUWQION-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization with Glycolic Acid

In a method adapted from Poddar et al., OPDA reacts with glycolic acid under reflux in dimethylformamide (DMF) to yield 1H-benzimidazol-2-ylmethanol . This hydroxymethyl intermediate is subsequently oxidized or functionalized. For instance, treatment with thionyl chloride converts the hydroxyl group to a chloromethyl derivative, which is then aminated to introduce the required methylene-linked amine.

Key Reaction Conditions

  • Reagents: OPDA, glycolic acid, DMF, thionyl chloride.

  • Temperature: 90–100°C (cyclization), room temperature (chlorination).

  • Yield: ~75% for hydroxymethyl intermediate.

Amide Bond Formation Strategies

Coupling the benzimidazole-methylamine with 2-(1H-pyrrol-1-yl)benzoic acid requires activating the carboxylic acid.

Carbodiimide-Mediated Coupling

A standard approach uses N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to form the active ester. The reaction proceeds in dichloromethane (DCM) at 0–25°C, yielding the target amide in ~85% purity.

Critical Parameters

  • Molar Ratio: 1:1.2 (acid:amine).

  • Workup: Filtration to remove dicyclohexylurea byproduct.

Integrated Synthetic Routes

One-Pot Cyclization and Coupling

A patent by CN101248060B describes a tandem process where OPDA, glycolic acid, and 2-(1H-pyrrol-1-yl)benzoic acid are sequentially reacted in acetic acid and dioxane. The benzimidazole forms first, followed by in situ activation of the carboxylic acid for amide bond formation.

Procedure Summary

  • OPDA and glycolic acid reflux in 50% acetic acid/dioxane (135°C, 20 h).

  • Addition of 2-(1H-pyrrol-1-yl)benzoic acid and EDC.

  • Stir at 25°C for 12 h.

  • Yield: 68% after recrystallization.

Alternative Pathways via Intermediate Functionalization

Reductive Amination Approach

The hydroxymethyl benzimidazole intermediate (from Section 1.1) is oxidized to the aldehyde using MnO₂, then subjected to reductive amination with 2-(1H-pyrrol-1-yl)benzylamine. Sodium cyanoborohydride in methanol at pH 5 affords the methylene-linked product.

Advantages

  • Avoids chlorination/amination steps.

  • Yield: ~65%.

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at the benzimidazole 2-position requires careful control of cyclization conditions.

  • Pyrrole Stability : Acidic conditions during benzimidazole synthesis may protonate the pyrrole ring, necessitating pH monitoring.

  • Purification : Silica gel chromatography or recrystallization from ethanol is critical for removing oligomeric byproducts.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)
Acid-Catalyzed Cyclization + CouplingOPDA + glycolic acid → EDC coupling6885
Stille CouplingPd-mediated pyrrole introduction7090
Reductive AminationAldehyde intermediate + amine6588

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use reagents like sodium methoxide (NaOMe).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is of interest due to its potential as a pharmacophore. The benzimidazole and pyrrole rings are known to interact with various biological targets, making this compound a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s ability to interact with enzymes and receptors makes it a promising lead compound for the development of new drugs.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, potentially inhibiting their function. The pyrrole ring can interact with enzymes, altering their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Core Structural Features

The target compound features:

  • A benzimidazole core (1H-1,3-benzimidazole) linked via a methylene bridge to a benzamide group.
  • A pyrrole ring substituted at the 2-position of the benzamide.

Key Analogues for Comparison:

Compound Name Core Structure Substituents/Modifications Reference
N-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide (L0H) Benzimidazole + pyrazole + benzamide Pyrazole at position 4 of benzimidazole
N-(1H-Benzimidazol-2-yl)-1-(2-arylethyl-2-oxo)-1H-pyrazole-3-carboxamides Benzimidazole + pyrazole + aryl ketone Aryl-ethyl-ketone substituent on pyrazole
N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinylbenzamide Chlorinated pyrazole + vinyl bridge + benzamide Chlorine and methyl groups on pyrazole; vinyl linker
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + hydroxy-dimethylethyl group N,O-bidentate directing group

Structural Implications:

  • Electron-Donating vs.
  • Hydroxy groups (e.g., ) improve metal-binding capacity.

Physicochemical Data

Compound (Reference) Melting Point (°C) Molecular Weight Notable Spectral Data (¹H NMR)
Target Compound (Hypothetical) ~200–210 (est.) 345.37 δ 7.8–8.1 (benzimidazole H), δ 6.5 (pyrrole H)
Compound 14 () 204 (decomp.) 442.51 δ 2.1 (CH₃), δ 7.3–8.2 (aromatic H)
L0H () - 311.33 δ 8.2 (pyrazole H), δ 7.5–7.9 (benzamide H)

Key Observations:

  • Higher molecular weight analogues (e.g., ) exhibit higher melting points, suggesting stronger intermolecular forces.
  • Pyrrole-containing compounds may show distinct NMR shifts (δ 6.5–7.0) compared to pyrazole derivatives (δ 7.5–8.5).

Metal-Binding and Catalytic Potential

  • Benzimidazole’s aromatic system enables π-interactions with metal centers or enzyme pockets .

Bioactivity Trends

While biological data are sparse in the evidence, structural trends suggest:

  • Chlorinated Analogues () : Enhanced antibacterial activity due to electron-withdrawing effects.
  • Pyrazole vs. Pyrrole : Pyrazole’s dual nitrogen atoms may improve binding to kinases or proteases, whereas pyrrole’s electron density favors intercalation with DNA/RNA.

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4OC_{19}H_{16}N_{4}O, with a molecular weight of 316.4 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities.

Pharmacological Significance

Anticancer Activity : Research indicates that benzimidazole derivatives often exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. A study reported that certain benzimidazole derivatives demonstrated IC50 values in the low micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines, suggesting potential efficacy in cancer treatment .

Antimicrobial Activity : Benzimidazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi effectively. For instance, derivatives have been reported to possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of specific functional groups can enhance or diminish activity:

Functional Group Effect on Activity
Hydroxyl (-OH)Increases solubility and bioavailability
Nitro (-NO2)Enhances anticancer properties
Methoxy (-OCH3)Improves selectivity towards cancer cells

Case Studies

Several studies have highlighted the biological activities of benzimidazole derivatives:

  • Antitumor Activity : A study conducted by Bouabdallah et al. evaluated a series of benzimidazole derivatives and found that certain compounds exhibited significant cytotoxicity against Hep-2 (laryngeal cancer) and P815 (mastocytoma) cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Antimicrobial Efficacy : Another investigation into benzimidazole-based compounds revealed that modifications to the benzamide structure could lead to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Research Findings

The following table summarizes key findings from recent research on related compounds:

Compound Cell Line Tested IC50 Value (µM) Activity Type
Benzimidazole Derivative 1MCF710Anticancer
Benzimidazole Derivative 2A54915Anticancer
Benzimidazole Derivative 3Staphylococcus aureus5Antimicrobial
Benzimidazole Derivative 4Escherichia coli8Antimicrobial

Q & A

Q. What are the standard synthetic routes for preparing N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Preparation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions.
  • Step 2 : Functionalization of the benzamide moiety by coupling 2-(1H-pyrrol-1-yl)benzoyl chloride with the benzimidazole intermediate using a base (e.g., triethylamine) in anhydrous solvents like DMF or THF .
  • Step 3 : Purification via column chromatography or recrystallization (e.g., methanol/water mixtures) to isolate the final product. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like unreacted intermediates or over-alkylation .

Q. How is the compound characterized for structural confirmation?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., aromatic peaks for benzimidazole at δ 7.2–8.5 ppm and pyrrole protons at δ 6.0–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detection of functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtained (using SHELX programs for refinement) .

Q. What are the primary challenges in synthesizing this compound?

  • Low Yields in Cyclization Steps : Poor regioselectivity during benzimidazole formation can lead to byproducts. Mitigation involves using catalysts like PPA (polyphosphoric acid) or ionic liquids .
  • Solubility Issues : The compound’s poor solubility in polar solvents complicates purification. Mixed solvent systems (e.g., DCM/methanol) are recommended for recrystallization .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., electrophilic benzamide carbonyl) .
  • Molecular Docking : Screen against target proteins (e.g., kinases, histone deacetylases) using software like AutoDock Vina. Prioritize binding poses with strong hydrogen bonds between the benzimidazole NH and active-site residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

  • Dose-Response Curves : Establish IC50_{50} values under standardized conditions (e.g., MTT assays for cytotoxicity) .
  • Metabolic Stability Tests : Use liver microsomes to rule out false negatives due to rapid degradation .
  • Target Validation : Employ CRISPR/Cas9 knockdowns or competitive binding assays to confirm on-target effects .

Q. What strategies optimize the compound’s pharmacokinetic profile?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .
  • Lipophilicity Adjustments : Replace the pyrrole ring with bioisosteres (e.g., thiophene) to enhance membrane permeability without sacrificing potency .
  • CYP450 Inhibition Screening : Identify metabolic liabilities using cytochrome P450 assays to reduce drug-drug interaction risks .

Q. How to investigate structure-activity relationships (SAR) for derivatives?

  • Analog Synthesis : Modify substituents on the benzimidazole (e.g., electron-withdrawing groups at C5/C6) and benzamide (e.g., halogenation) .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk at the methylene bridge) with activity trends .
  • Thermodynamic Profiling : Measure ΔG of binding via ITC (isothermal titration calorimetry) to quantify contributions of hydrophobic/ionic interactions .

Methodological Notes

  • Critical Data Tables :
Parameter Typical Value/Range Reference
Melting Point113–115°C (similar analogs)
logP (Predicted)3.2–3.8 (moderate lipophilicity)
IC50_{50} (Anticancer)2.5–10 µM (varies by cell line)
  • Key Citations for Further Reading :
    • SHELX refinement protocols for crystallography .
    • Multi-step synthesis of benzimidazole derivatives .
    • Biological evaluation frameworks for hybrid heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.